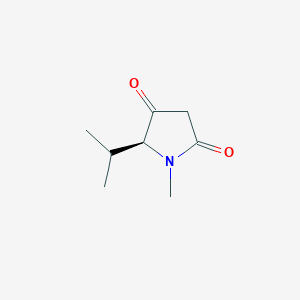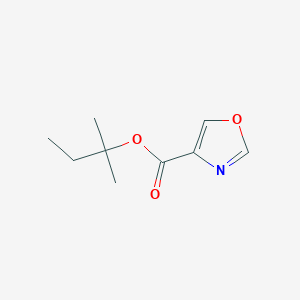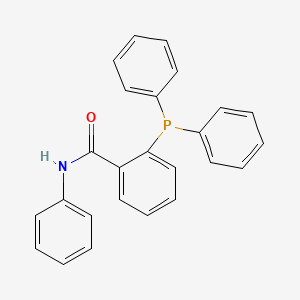
Benzamide, 2-(diphenylphosphino)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)-N-phenylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-phenylbenzamide typically involves the reaction of diphenylphosphine with N-phenylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N-phenylbenzamide to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)-N-phenylbenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phosphine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in catalysis for organic synthesis and material science applications.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphino)-N-phenylbenzamide involves its ability to coordinate with metal centers through the phosphine group. This coordination can influence the reactivity and stability of the metal complexes, making it a valuable ligand in catalysis. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another diphosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in similar applications.
Bis(diphenylphosphino)methane: A related compound with a different backbone structure.
Uniqueness
2-(Diphenylphosphino)-N-phenylbenzamide is unique due to its specific combination of a phosphine group with a benzamide structure, which provides distinct coordination and reactivity properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications in catalysis and material science .
Propiedades
Número CAS |
91410-02-5 |
|---|---|
Fórmula molecular |
C25H20NOP |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-phenylbenzamide |
InChI |
InChI=1S/C25H20NOP/c27-25(26-20-12-4-1-5-13-20)23-18-10-11-19-24(23)28(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,26,27) |
Clave InChI |
USXOSKGVKFPQIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
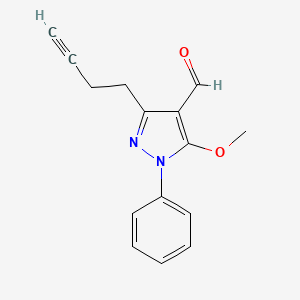
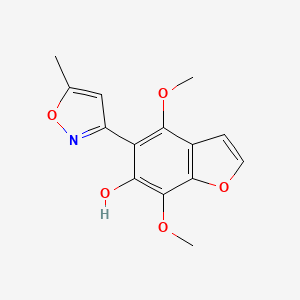
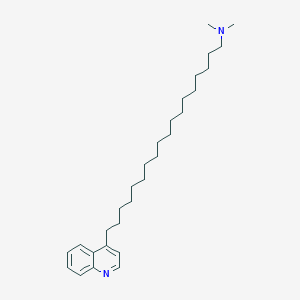
![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
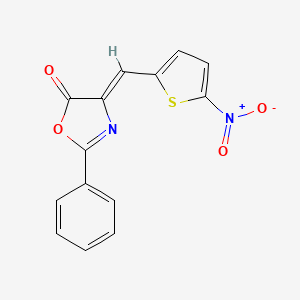
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)

